molecular formula C17H14FN5OS B10940451 2-(4-fluorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

2-(4-fluorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10940451
M. Wt: 355.4 g/mol
InChI Key: RSHAYLMQJRZSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound featuring a unique combination of fluorophenyl, trimethylthieno, triazolo, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as a CDK2 inhibitor .

Preparation Methods

The synthesis of 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves multiple steps, starting with the preparation of the core thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This is typically achieved through a series of cyclization reactions involving appropriate precursors such as substituted thiophenes and triazoles . The reaction conditions often include the use of catalysts like ZnCl2 and solvents such as DMF or DMSO. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques like continuous flow synthesis and high-throughput screening .

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of cyclin A2/CDK2 complex formation and subsequent downstream signaling .

Properties

Molecular Formula

C17H14FN5OS

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C17H14FN5OS/c1-9-12-15-20-14(10-4-6-11(18)7-5-10)21-23(15)8-19-16(12)25-13(9)17(24)22(2)3/h4-8H,1-3H3

InChI Key

RSHAYLMQJRZSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C(=O)N(C)C

Origin of Product

United States

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